Cas no 371234-89-8 (3-methyl-8-(2-methylprop-2-en-1-yl)sulfanyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

3-methyl-8-(2-methylprop-2-en-1-yl)sulfanyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
371234-89-8 structure
Produktname:3-methyl-8-(2-methylprop-2-en-1-yl)sulfanyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS-Nr.:371234-89-8
MF:C15H22N4O2S
MW:322.425781726837
CID:6196621
PubChem ID:3148876

3-methyl-8-(2-methylprop-2-en-1-yl)sulfanyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-methyl-8-(2-methylprop-2-en-1-yl)sulfanyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • F1167-0114
    • SR-01000908358
    • 371234-89-8
    • 3-METHYL-8-((2-METHYL-2-PROPENYL)THIO)-7-PENTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
    • AB00673536-01
    • CCG-302090
    • SR-01000908358-1
    • EU-0012183
    • AKOS000723839
    • 3-methyl-8-(2-methylprop-2-enylsulfanyl)-7-pentylpurine-2,6-dione
    • 3-methyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • Inchi: 1S/C15H22N4O2S/c1-5-6-7-8-19-11-12(16-15(19)22-9-10(2)3)18(4)14(21)17-13(11)20/h2,5-9H2,1,3-4H3,(H,17,20,21)
    • InChI-Schlüssel: VWXAJYOVPMWZMK-UHFFFAOYSA-N
    • Lächelt: S(CC(=C)C)C1=NC2=C(C(NC(N2C)=O)=O)N1CCCCC

Berechnete Eigenschaften

  • Genaue Masse: 322.14634713g/mol
  • Monoisotopenmasse: 322.14634713g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 22
  • Anzahl drehbarer Bindungen: 7
  • Komplexität: 457
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topologische Polaroberfläche: 92.5Ų

3-methyl-8-(2-methylprop-2-en-1-yl)sulfanyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Life Chemicals
F1167-0114-3mg
3-methyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
371234-89-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1167-0114-4mg
3-methyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
371234-89-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1167-0114-100mg
3-methyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
371234-89-8 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1167-0114-5mg
3-methyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
371234-89-8 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1167-0114-30mg
3-methyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
371234-89-8 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1167-0114-75mg
3-methyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
371234-89-8 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1167-0114-40mg
3-methyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
371234-89-8 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1167-0114-10mg
3-methyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
371234-89-8 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1167-0114-1mg
3-methyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
371234-89-8 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1167-0114-15mg
3-methyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
371234-89-8 90%+
15mg
$89.0 2023-05-17

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